molecular formula C24H22O3 B3052224 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione CAS No. 39659-76-2

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione

Cat. No. B3052224
CAS RN: 39659-76-2
M. Wt: 358.4 g/mol
InChI Key: UEZOOXVLGMAHAB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione, also known as Dibenzoylmethane (DBM), is a natural compound found in several plants such as turmeric, ginger, and black pepper. DBM has been studied for its potential therapeutic properties, specifically for its anti-inflammatory and antioxidant effects.

Scientific Research Applications

Chemical Reactions and Synthesis

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione is involved in various chemical reactions and synthesis processes. For instance, its halogenation with bromine, chlorine, and dichloro(phenyl)-λ3-iodane leads to the formation of monobromo-, dichloro-, or trichloro-substituted 1,5-diketones (Pchelintseva, Tsimbalenko, & Fedotova, 2007). Another study involves the synthesis and crystal structure analysis of a compound incorporating 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione, demonstrating its potential in forming structurally complex molecules with biological activity (Mao-Jing Wu, 2013).

Structural and Conformational Analysis

The molecule's structure and properties have been the subject of extensive research. For example, studies on the structures and properties of related β-diketones have provided insights into their conformational behavior and interactions (Emsley, Freeman, Hursthouse, & Bates, 1987). Another research discussed the molecular and crystal structure of related compounds, highlighting the influence of phenyl groups on the molecule's conformation and its implications for cyclic product formation (Šebek, Novotný, Kratochvil, Schwarz, & Kuthan, 1992).

Biological Applications

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione has been utilized in studies exploring biological activities. For example, a study synthesized a variant of this compound and investigated its fungicidal activity, demonstrating its potential in agricultural and pharmaceutical applications (Mao-Jing Wu, 2013). In a different context, the compound's derivatives were used in a study involving biotransformation by fungi, showcasing its relevance in biocatalysis and green chemistry (Ferreira et al., 2015).

Material Science and Physical Chemistry

The compound has applications in material science and physical chemistry. Studies have been conducted on the synthesis of derivatives under solvent-free conditions, emphasizing its role in creating environmentally friendly processes and materials (Zha et al., 2016). Additionally, research on the vibrational dynamics and hydrogen bond strength of related molecules provides valuable information for the development of novel materials and compounds (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3/c1-27-22-14-12-18(13-15-22)21(16-23(25)19-8-4-2-5-9-19)17-24(26)20-10-6-3-7-11-20/h2-15,21H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZOOXVLGMAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304878
Record name 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39659-76-2
Record name NSC167934
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIPHENYL-3-(4-METHOXYPHENYL)-1,5-PENTANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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